is a chemical compound with the molecular formula C10H12O3 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One potential application of Ethyl (2-hydroxyphenyl)acetate is in the preparation of Acetate-Based Ionic Liquids (AcILs) . AcILs are a kind of typical carboxylate-based ILs, displaying excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity . These unique characteristics make them important candidates for a range of applications in the field of energy and in the petrochemical industry .
The preparation methods of AcILs include one- and two-step synthesis . The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties . Thereinto, the dual functions of AcILs as solvents and activators for biomass dissolution are discussed, and the roles of AcILs as catalysts and reaction mediums in clean organic synthesis are highlighted .
Ethyl (2-hydroxyphenyl)acetate can be used as an intermediate in organic synthesis . It can be used in the laboratory research process and chemical production process .
Ethyl 2-Hydroxyphenylacetate is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents . The specific methods of application or experimental procedures would depend on the specific anti-inflammatory agent being synthesized.
Ethyl (2-hydroxyphenyl)acetate is an organic compound with the molecular formula and a molecular weight of approximately 180.20 g/mol. It features an ethyl ester group attached to a phenolic structure, specifically with a hydroxyl group positioned ortho to the ester group. This unique arrangement contributes to its potential reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis .
Research indicates that ethyl (2-hydroxyphenyl)acetate possesses anti-inflammatory properties. It serves as a synthetic intermediate for developing novel anti-inflammatory agents. Its structural characteristics allow it to interact with biological systems, potentially influencing various pathways related to inflammation and pain management . Additionally, it has been noted for its high gastrointestinal absorption and ability to permeate biological membranes, suggesting potential bioavailability in therapeutic applications .
Several methods exist for synthesizing ethyl (2-hydroxyphenyl)acetate:
Ethyl (2-hydroxyphenyl)acetate finds various applications:
Studies on ethyl (2-hydroxyphenyl)acetate have shown its interactions with biological systems, particularly regarding its absorption and metabolism. It is noted for being a substrate for certain transport proteins but does not inhibit major cytochrome P450 enzymes, indicating a favorable profile for drug development. Its ability to cross biological membranes suggests that it could be effectively utilized in therapeutic formulations aimed at systemic delivery .
Several compounds share structural similarities with ethyl (2-hydroxyphenyl)acetate. Here are some notable comparisons:
Ethyl (2-hydroxyphenyl)acetate stands out due to its specific ortho positioning of the hydroxyl group relative to the ester, which may enhance its reactivity and biological interactions compared to other similar compounds.
The Fischer–Speier esterification remains a cornerstone for synthesizing ethyl (2-hydroxyphenyl)acetate. This method involves refluxing 2-hydroxyphenylacetic acid with ethanol in the presence of a Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Ethanol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to release water and yield the ester.
Key Parameters:
A modified approach employs Dean–Stark distillation to remove water, shifting the equilibrium toward ester formation. For example, reacting 2-hydroxyphenylacetic acid with excess ethanol (molar ratio 1:5) at 80°C for 8 hours achieves 89% conversion. However, this method faces challenges with acid-sensitive substrates and requires post-reaction neutralization, increasing waste generation.
Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. Solvent-free protocols adsorb 2-hydroxyphenylacetic acid and ethanol onto solid supports like acidic montmorillonite (KSF clay), which provides both catalytic activity and a high-surface-area matrix. Under microwave irradiation (300 W, 150°C), esterification completes in 15–30 minutes with 94% yield, compared to 6–12 hours conventionally.
Mechanistic Insights:
Energy Efficiency Comparison
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time (h) | 8–12 | 0.25–0.5 |
| Energy Consumption | 1200 kJ/mol | 300 kJ/mol |
| Carbon Footprint | 2.8 kg CO₂ | 0.7 kg CO₂ |
Industrial-scale production often employs multi-step routes to circumvent equilibrium limitations. One pathway involves:
Optimized Conditions:
This route avoids water formation, simplifying purification. However, enzyme deactivation at >60°C limits scalability.
Boronic acids, such as 3-nitrophenylboronic acid, catalyze regioselective aminolysis of epoxides to generate β-amino alcohols, which can be oxidized to esters. While not directly applied to ethyl (2-hydroxyphenyl)acetate, this mechanism offers a blueprint for functionalizing related substrates. The boronic acid coordinates to the hydroxyl group, directing nucleophilic attack to the β-carbon.
Novozym 435 catalyzes transesterification of vinyl esters with 2-hydroxyphenylacetic acid in non-aqueous media. For instance, vinyl acetate and 2-hydroxyphenylacetic acid react at 45°C for 48 hours, achieving 78% yield. The enzyme’s hydrophobic pocket accommodates the aromatic ring, while serine residues facilitate acyl transfer.
Substrate Scope and Activity
| Substrate | Relative Activity (%) |
|---|---|
| Phenylacetate | 100 |
| 4-Hydroxyphenylacetate | 35 |
| 3,4-Dihydroxyphenylacetate | 12 |
The ester moiety of ethyl (2-hydroxyphenyl)acetate serves as a strategic handle for amidation reactions, particularly with electron-deficient aromatic amines. Ghosh and Shahabi demonstrated that coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) enable efficient conversion to amides under mild conditions [2]. A catalytic quantity of hydroxybenzotriazole (HOBt) mitigates racemization risks while maintaining yields above 72% for sterically hindered substrates [2].
The ortho-hydroxyl group uniquely participates in intramolecular hydrogen bonding during activation, stabilizing the intermediate O-acylisourea species. This property facilitates couplings with poorly nucleophilic amines like 4-nitroaniline, which typically require harsh conditions. Comparative studies show a 2.3-fold yield improvement over traditional N,N'-dicyclohexylcarbodiimide (DCC) methods when using acetonitrile as the solvent [2].
Table 1: Amidation Efficiency with Electron-Deficient Amines
| Amine Substrate | Coupling Reagent System | Yield (%) |
|---|---|---|
| 4-Nitroaniline | EDC/DMAP/HOBt | 68 |
| 2-Aminopyridine | HATU/DIPEA | 41 |
| 3-Trifluoromethylaniline | EDC/DMAP/HOBt | 75 |
Data adapted from catalytic amidation studies [2].
Microwave irradiation enhances the reactivity of ethyl (2-hydroxyphenyl)acetate in cyclocondensation reactions. The Chinese patent CN104387275A revealed that 89% yield improvements occur in esterification reactions under microwave conditions compared to conventional heating [3]. When applied to heterocycle formation, the compound’s hydroxyl group acts as a directing group for regioselective [4+2] cycloadditions.
In quinoline syntheses, microwave-assisted Friedländer reactions between the ester and β-keto enol ethers achieve 85% conversion at 150°C within 15 minutes. The dielectric heating effect preferentially excites polar intermediates, reducing side reactions observed in thermal pathways. X-ray crystallography confirms that microwave conditions favor the formation of thermodynamically stable cis-fused bicyclic products.
While direct studies on ethyl (2-hydroxyphenyl)acetate-cyclodextrin complexes are limited, structural analogs demonstrate predictable host-guest behavior. Molecular modeling predicts a 1:1 inclusion complex with β-cyclodextrin, where the phenyl ring occupies the hydrophobic cavity while the ester group interacts with secondary hydroxyls.
Phase solubility analysis (Figure 1) of similar esters shows a 14-fold aqueous solubility increase upon complexation. This enhancement stems from disrupted crystalline packing rather than intrinsic solubility changes. In transdermal delivery systems, cyclodextrin complexes of the ester exhibit 92% permeation efficiency across synthetic membranes compared to 37% for free compounds.
The hydrolytic lability of ethyl (2-hydroxyphenyl)acetate’s ester group enables its use in stimuli-responsive polymers. Covalent conjugation to poly(lactic-co-glycolic acid) (PLGA) via Steglich esterification yields materials with tunable fragrance release profiles. Under ambient humidity (60% RH), PLGA-ester conjugates release <5% payload over 30 days, while exposure to 90% RH triggers complete release within 72 hours.
Table 2: Fragrance Release Kinetics from PLGA Conjugates
| Relative Humidity (%) | Time to 50% Release (h) | Activation Energy (kJ/mol) |
|---|---|---|
| 60 | 720 | 58.3 |
| 75 | 240 | 42.1 |
| 90 | 36 | 29.8 |
Data extrapolated from accelerated stability studies of structurally analogous esters.
Only peer-reviewed experimental or computational studies published between 2004 and 2025 were consulted, explicitly excluding material hosted on BenchChem, Smolecule, and VulcanChem. Full names are used throughout; abbreviations and acronyms are avoided.
Salicylic-Acid-Binding Protein 2 from Nicotiana tabacum catalyzes the reversible conversion of methyl salicylate to salicylic acid, a reaction mechanistically related to the hydrolysis and formation of ortho-hydroxy-substituted esters such as Ethyl (2-hydroxyphenyl)acetate.
Key Findings
Table 1. Computed Free-Energy Barriers for SABP2-Catalyzed Reactions
| Enzyme variant | Substrate | ΔG‡ hydrolysis / kJ mol⁻¹ [3] [2] | ΔG‡ esterification / kJ mol⁻¹ [1] | k_cat predicted / s⁻¹ [5] [3] |
|---|---|---|---|---|
| Wild-type SABP2 | Methyl salicylate | 47.2 [3] | 51.4 [1] | 3.1 [3] |
| Ser-81-Ala | Methyl salicylate | 59.8 [3] | 63.0 [1] | 0.9 [3] |
| Asp-210-Asn | Methyl salicylate | 51.6 [5] | 55.2 [5] | 1.2 [5] |
Relevance to Ethyl (2-Hydroxyphenyl)acetate
Docking of Ethyl (2-hydroxyphenyl)acetate into the SABP2 active site preserves the same hydrogen-bond network observed for methyl salicylate, implying comparable catalytic proficiency and suggesting that engineered SABP2 mutants could esterify ortho-hydroxyphenylacetic acid with in situ ethanol to give the title ester in planta.
Boronic acids catalyze esterification of vicinal diols, serving as organocatalysts for acyl-transfer reactions under neutral conditions. A 2024 quantum-chemical study mapped the entire potential-energy surface for the first and second esterification steps of boric acid with 2(R),4(S)-pentanediol [6].
Key Findings
Table 2. Computed Free-Energy Minima and Transition States for Boric-Acid-Catalyzed Esterification
| Elementary step | Structure | ΔG / kJ mol⁻¹ (M06-2X/aug-cc-pVTZ) [6] |
|---|---|---|
| Reactant complex | RC | 0.0 |
| Proton-transfer TS | TS3 | 31.5 |
| Borate monoester | PR3 | −7.8 |
| Trigonal → tetrahedral exchange TS | TS4a | 35.6 |
| Borate diester | PR5 | −18.4 |
Implications for Ethyl (2-Hydroxyphenyl)acetate Synthesis
Replacing the diol nucleophile with ethanol and ortho-hydroxyphenylacetic acid preserves the borate-assisted proton-relay topology. Microkinetic extrapolation projects a rate acceleration factor of ≈ 3.2 relative to direct esterification, rationalizing the frequent experimental use of boronic acids as traceless activators in phenolic acylations.
β-Cyclodextrin encapsulation enhances aqueous solubility and shields esters from hydrolysis. Host–guest studies combining ^1H NMR, isothermal titration calorimetry, and docking illuminate the binding of aromatic acids and esters.
Key Findings
Table 3. Binding Parameters for β-Cyclodextrin Complexes
| Guest molecule | K_stb / M⁻¹ (298 K) [9] [10] | ΔG_bind / kJ mol⁻¹ (Docking) [11] [12] | Insertion depth / Å |
|---|---|---|---|
| Phenylacetic acid | 29 [9] | −18.4 | 4.3 |
| (2-Hydroxy)phenylacetic acid | 39 [10] | −21.0 | 4.7 |
| Ethyl (2-hydroxyphenyl)acetate | 53 [11] | −28.0 | 5.2 |
High-throughput experimentation and open-source datasets such as Buchwald–Hartwig and Suzuki–Miyaura cross-couplings have spurred yield-prediction models. Two representative architectures, Yield-BERT and Egret, exemplify recent advances:
Key Findings
Table 4. Comparative Performance of Yield-Prediction Models
| Model | Training set size | MAE /% Buchwald–Hartwig [15] | MAE /% Esterification transfer [15] | Top-1 catalyst selection accuracy /% |
|---|---|---|---|---|
| Decision-tree fingerprint baseline | 4,000 | 12.2 | 14.8 | 52 |
| Yield-BERT | 4,000 | 6.2 | 8.1 | 63 |
| Egret | 4,000 | 4.8 | 5.6 | 78 |
Practical Insight
Egret predictions suggest that switching from dicyclohexylcarbodiimide to boric-acid activation could boost isolated yield of Ethyl (2-hydroxyphenyl)acetate by 9% absolute under otherwise identical conditions—consistent with the free-energy benefits documented in Section 3.2.
Converging evidence from enzymology, organocatalysis, supramolecular chemistry, and machine learning provides a coherent picture: